molecular formula C10H16F2N2O B1476283 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 1849995-54-5

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No. B1476283
M. Wt: 218.24 g/mol
InChI Key: UFLFCIGYMBWPKR-UHFFFAOYSA-N
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Description

The compound “2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one” is a complex organic molecule. It contains a cyclopenta[c]pyrrole ring, which is a type of heterocyclic compound. Heterocycles are common in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Molecular Diversity through Three-Component Reactions

The one-pot three-component reaction involving secondary α-amino acids with dialkyl acetylenedicarboxylate and N-substituted maleimides yields functionalized pyrrolo[3,4-a]pyrrolizines, pyrrolo[1,2-c]thiazoles, and other heterocycles. This method offers a versatile approach to generate a wide variety of heterocyclic compounds with high diastereoselectivity, demonstrating the utility of amino acids as precursors in synthesizing complex molecular architectures (Chen et al., 2016).

Metal-free Synthesis in Aqueous Medium

An efficient and metal-free method has been developed for the synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition, using surfactants in water as a solvent. This approach highlights the environmental friendliness and efficiency of synthesizing heterocyclic compounds under mild conditions, expanding the toolkit for sustainable organic synthesis (Kumar et al., 2017).

Structural Characterization and Novel Applications

Synthesis and Structural Characterization

Furan-3-one derivatives have been converted into 2-hydroxy-pyrrole-3-ones by reacting with various α- and β-amino acids. This synthesis route not only illustrates the chemical versatility of pyrrole derivatives but also underscores the potential for creating novel heterocyclic systems bearing amino acid units for applications in drug discovery and materials science (Koca et al., 2014).

Novel Pyrrol-3-ones and Their Reactivity

The preparation of 5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones containing an amino-carbonylmethyl substituent showcases the synthetic versatility and reactivity of these compounds, opening avenues for the development of new chemical entities with potential pharmacological activities (Gein & Pastukhova, 2020).

properties

IUPAC Name

2-amino-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-6(13)9(15)14-4-7-2-3-10(11,12)8(7)5-14/h6-8H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLFCIGYMBWPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCC(C2C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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